molecular formula C10H8BrN3 B15216064 3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

Katalognummer: B15216064
Molekulargewicht: 250.09 g/mol
InChI-Schlüssel: QSRPDVUQPWJIJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, methyl groups, and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves multi-step processes. One common method starts with the bromination of 6,7-dimethylpyrrolo[1,2-a]pyrimidine. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The nitrile group can be introduced through a subsequent reaction involving a cyanation reagent such as copper(I) cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine and nitrile groups play crucial roles in binding to the target molecules, thereby affecting their function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dimethylpyrrolo[1,2-a]pyrimidine: Lacks the bromine and nitrile groups, making it less reactive in certain substitution reactions.

    3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine: Lacks the nitrile group, limiting its use in cyclization reactions.

    6,7-Dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile: Lacks the bromine atom, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is unique due to the presence of both bromine and nitrile groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules for diverse applications .

Eigenschaften

Molekularformel

C10H8BrN3

Molekulargewicht

250.09 g/mol

IUPAC-Name

3-bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

InChI

InChI=1S/C10H8BrN3/c1-6-7(2)14-5-8(11)4-13-10(14)9(6)3-12/h4-5H,1-2H3

InChI-Schlüssel

QSRPDVUQPWJIJR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=C(C=NC2=C1C#N)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.